molecular formula C17H11ClN6O2 B8273054 (4-Chloro-phenyl)-[2-(6-nitro-indazol-2-yl)-pyrimidin-4-yl]-amine

(4-Chloro-phenyl)-[2-(6-nitro-indazol-2-yl)-pyrimidin-4-yl]-amine

Cat. No. B8273054
M. Wt: 366.8 g/mol
InChI Key: BUKLUWFZTMICFQ-UHFFFAOYSA-N
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Patent
US08222262B2

Procedure details

Was prepared according to Method A from 2,4-dichloropyrimidine, 4-chloroaniline and 6-nitroindazole. LC-ESI-HRMS of [M+H]+ shows 367.0717 Da. Calc. 367.071027 Da, dev. 1.8 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[N+:17]([C:20]1[CH:28]=[C:27]2[C:23]([CH:24]=[N:25][NH:26]2)=[CH:22][CH:21]=1)([O-:19])=[O:18]>>[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([N:25]3[CH:24]=[C:23]4[C:27]([CH:28]=[C:20]([N+:17]([O-:19])=[O:18])[CH:21]=[CH:22]4)=[N:26]3)[N:7]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC1=NC(=NC=C1)N1N=C2C=C(C=CC2=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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